4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRDTBMRKSNFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276389 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-30-2 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Profile of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
The following technical guide details the chemical properties, synthesis, and medicinal utility of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine .
Executive Summary
4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine (CAS: 1190319-30-2), often referred to as 3-amino-4-bromo-6-azaindole , is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and complex tricyclic drug scaffolds. As an isostere of both indole and purine, this scaffold offers unique hydrogen-bonding capabilities and physicochemical properties (solubility,
Structural Analysis & Electronic Properties
The molecule is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The nomenclature [2,3-c] indicates the fusion occurs at the 2,3-bond of the pyrrole and the c-bond (C3-C4) of the pyridine.
Numbering and Topology
Correct numbering is critical for regioselective modification.
-
Position 1 (N1): Pyrrole nitrogen (
). H-bond donor. -
Position 3 (C3): Substituted with a primary amine (
). This position is electron-rich. -
Position 4 (C4): Substituted with Bromine. This position is electron-deficient due to the inductive effect of the adjacent pyridine nitrogen (N6) and the bridgehead.
-
Position 6 (N6): Pyridine nitrogen (
). H-bond acceptor/basic site.
Electronic Character
The 6-azaindole core is more electron-deficient than indole due to the pyridine nitrogen. However, the 3-amino group acts as a strong electron donor (+M effect), significantly increasing electron density in the pyrrole ring and making the system oxidation-sensitive. The 4-bromo substituent provides a handle for cross-coupling but also influences the dipole moment, directing nucleophiles away from the C4 position unless catalyzed.
Reactivity Map
The following diagram illustrates the orthogonal reactive sites of the scaffold.
Figure 1: Orthogonal reactivity map of the 4-bromo-6-azaindole-3-amine scaffold.
Synthesis Strategies
Direct synthesis of the 3-amino-4-bromo derivative is rarely achieved in one step. The most robust route involves the construction of the 4-bromo-6-azaindole core followed by C3-functionalization.
Route: Nitration-Reduction Sequence
This is the industry-standard approach for installing the C3-amine.
-
Precursor Synthesis: 4-Bromo-1H-pyrrolo[2,3-c]pyridine is synthesized via the Bartoli Indole Synthesis using 3-bromo-5-nitropyridine and vinyl magnesium bromide, or via the Leimgruber-Batcho method.
-
C3 Nitration: The 4-bromo-6-azaindole is nitrated using fuming
in acetic anhydride or . The electron-withdrawing nature of the pyridine ring usually requires forcing conditions, but the pyrrole C3 remains the most nucleophilic site. -
Selective Reduction: The nitro group is reduced to the amine.
-
Critical Note: Standard catalytic hydrogenation (
) often causes dehalogenation (loss of the C4-Bromine). -
Recommended Protocol: Use Stannous Chloride (
) or Iron/Acetic Acid ( ) to reduce the nitro group while preserving the C4-bromide.
-
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis preserving the halogen handle.
Chemical Reactivity & Protocols
Stability & Handling
-
Oxidation: 3-Aminoazaindoles are prone to oxidation by air, leading to dark, insoluble polymers (imino-quinones).
-
Protocol: Store under Argon/Nitrogen at -20°C. Use immediately after generation or keep as the HCl/TFA salt .
-
-
Acidity: The N1-proton is acidic. Deprotonation with
or allows for protection.-
Recommended Protecting Groups:SEM (2-(Trimethylsilyl)ethoxymethyl) or Tos (Tosyl) are preferred over Boc, as they withstand the Lewis acidic conditions of subsequent couplings better.
-
The C4-Bromine Handle (Cross-Coupling)
The C4-position is activated for Palladium-catalyzed coupling due to the electron-deficient nature of the pyridine ring.
-
Suzuki-Miyaura Coupling:
-
Catalyst:
or /XPhos. -
Conditions:
, Dioxane/Water, 80-100°C. -
Selectivity: Occurs exclusively at C4. The C3-amine does not interfere if the catalyst system is phosphine-ligated (preventing N-coordination).
-
-
Buchwald-Hartwig Amination:
-
Requires protection of the C3-amine (e.g., as a phthalimide or bis-Boc) to prevent catalyst poisoning or competing N-arylation.
-
Cyclization to Tricycles
A powerful application of this scaffold is the formation of tricyclic systems (e.g., pyrrolo[2,3-c]quinolines) by bridging C3 and C4.
-
Strategy: Acylation of the C3-amine with an 2-halobenzoyl chloride, followed by intramolecular Pd-catalyzed arylation at C4.
-
Result: Rigid, planar tricyclic cores that mimic tetracyclic alkaloids (e.g., ellipticine analogs).
Medicinal Chemistry Applications
Kinase Inhibitor Design
The 6-azaindole scaffold is a bioisostere of the purine core found in ATP.
-
Hinge Binding: The N1-H and N6 (pyridine nitrogen) often form a bidentate H-bond donor/acceptor motif with the kinase hinge region (e.g., Glu/Leu backbone).
-
Solubility: The pyridine nitrogen (N6) significantly improves aqueous solubility compared to the parent indole scaffold, a critical parameter in drug development.
Case Study: JAK and PI3K Inhibition
Analogs of amino-azaindoles have shown potency against Janus Kinases (JAK) . The 4-substituent (introduced via the bromine handle) projects into the solvent-exposed region or the gatekeeper pocket, allowing for selectivity tuning.
Quantitative Comparison of Scaffold Properties:
| Property | Indole | 7-Azaindole | 6-Azaindole (Core) |
| H-Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) |
| H-Bond Acceptors | 0 | 1 (N7) | 1 (N6) |
| pK_a (Conj. Acid) | -2.4 | 4.6 | 4.8 |
| LogP (Lipophilicity) | High | Moderate | Moderate-Low |
| Aq. Solubility | Poor | Good | Excellent |
Experimental Protocol: C3-Amine Protection & C4-Coupling
Self-validating protocol for functionalizing the scaffold.
Objective: Synthesize a 4-aryl-3-amino-6-azaindole derivative.
-
Protection:
-
Dissolve 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine (1.0 eq) in THF.
-
Add
(2.2 eq) and DMAP (0.1 eq). Stir at RT for 4h. -
Checkpoint: Monitor TLC for conversion to the bis-Boc or mono-Boc/N1-Boc species.
-
-
Suzuki Coupling:
-
Suspend protected intermediate (1.0 eq), Aryl-Boronic Acid (1.5 eq), and
(3.0 eq) in Dioxane:Water (4:1). -
Degas with Argon for 10 min.
-
Add
(0.05 eq). -
Heat to 90°C for 6h.
-
Validation: LC-MS should show major peak for product mass; disappearance of Bromide isotope pattern (1:1 doublet).
-
-
Deprotection:
-
Treat crude coupling product with TFA/DCM (1:4) at RT for 1h.
-
Neutralize with
to recover the free amine.
-
References
-
Synthesis of Azaindoles: Song, J. J., et al.[1] "A general synthesis of azaindoles." Journal of Organic Chemistry, 2002.
-
Bartoli Reaction Utility: Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a convenient synthesis of substituted indoles." Tetrahedron Letters, 1989.
-
Kinase Inhibitor Scaffolds: Zhang, M., et al. "Azaindoles as potent kinase inhibitors: Synthesis and structure-activity relationships." European Journal of Medicinal Chemistry, 2017.
-
Reduction of Nitro-Azaindoles: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984.
-
Catalog Entry & Properties: PubChem Compound Summary for 4-Bromo-1H-pyrrolo[2,3-c]pyridine (Parent).
Sources
Strategic Application of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine in Kinase Inhibitor Design
This technical guide details the strategic application of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine (a functionalized 6-azaindole) as a scaffold in kinase inhibitor discovery. Unlike the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine), the pyrrolo[2,3-c]pyridine (6-azaindole) core offers distinct physicochemical properties and novel intellectual property (IP) space while maintaining the critical hydrogen-bonding motifs required for ATP-competitive inhibition.
Executive Summary: The 6-Azaindole Advantage
In the crowded landscape of kinase inhibitor discovery, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold represents a high-value alternative to the traditional 7-azaindole. The specific derivative 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine serves as a bifunctional "linchpin" intermediate. It allows medicinal chemists to independently vectorize two critical regions of the ATP-binding pocket:
-
The Hydrophobic Pocket (via C4-Br): Accessible through palladium-catalyzed cross-coupling.
-
The Solvent Front / Hinge Region (via C3-NH₂): Accessible through acylation, urea formation, or reductive amination.
This guide provides the structural rationale, synthetic pathways, and experimental protocols required to utilize this scaffold effectively.
Scaffold Architecture & Binding Mode
Isomerism and Nomenclature
Precision in nomenclature is critical. The scaffold is 1H-pyrrolo[2,3-c]pyridine , commonly known as 6-azaindole .[1][2][3]
-
N1 (Pyrrole NH): Hydrogen bond donor (HBD).
-
N6 (Pyridine N): Hydrogen bond acceptor (HBA).
Structural Biology: The ATP-Mimetic Interface
The 6-azaindole core mimics the purine ring of ATP. When docked into a typical kinase active site (e.g., JAK, CSF-1R, GSK3), the binding mode is characterized by:
-
Hinge Interaction: The N1-H and N6 act as a bidentate anchor, forming hydrogen bonds with the kinase hinge region backbone (typically the carbonyl and amide NH of the hinge residues).
-
Gatekeeper Interaction: The C4-substituent (introduced via the bromo handle) is positioned to access the hydrophobic pocket behind the gatekeeper residue.
-
Solvent Exposure: The C3-amine vector points towards the solvent front or the ribose-binding pocket, allowing for the attachment of solubilizing groups or specific interacting moieties (e.g., acrylamides for covalent inhibition).
Visualization: Scaffold SAR Logic
The following diagram illustrates the functionalization strategy for this scaffold.
Figure 1: Structure-Activity Relationship (SAR) logic for the 4-bromo-6-azaindole scaffold.
Synthetic Pathways[3][7][8][9][10]
Accessing the 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine intermediate requires a robust synthetic workflow. While 4-bromo-6-azaindole is commercially available, the installation of the 3-amino group is a critical transformation.
Recommended Route: Nitration-Reduction Sequence
This route leverages the nucleophilicity of the C3 position in the electron-rich pyrrole ring.
Step 1: Nitration
-
Reactants: 4-bromo-1H-pyrrolo[2,3-c]pyridine + Fuming HNO₃ / H₂SO₄.
-
Mechanism: Electrophilic aromatic substitution (S_EAr). The C3 position is the most reactive site despite the deactivating effect of the pyridine ring, as the pyrrole nitrogen lone pair activates C3.
-
Product: 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine.
Step 2: Reduction
-
Reactants: 3-nitro intermediate + Fe/NH₄Cl (or SnCl₂/HCl).
-
Conditions: Reflux in EtOH/H₂O.
-
Product: 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine.
Workflow Diagram
Figure 2: Synthetic route to the target 3-amino scaffold.
Experimental Protocols
Protocol A: Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
1. Nitration:
-
Dissolve 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.
-
Dropwise add fuming HNO₃ (1.1 eq) while maintaining the temperature below 5°C.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Workup: Pour the reaction mixture onto crushed ice. Basify carefully with saturated Na₂CO₃ solution to pH 8. Collect the yellow precipitate (3-nitro intermediate) by filtration. Wash with cold water and dry under vacuum.
2. Reduction:
-
Suspend the 3-nitro intermediate (1.0 eq) in a mixture of Ethanol:Water (4:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Heat to reflux (80°C) for 4 hours. Monitor by LC-MS for the disappearance of the nitro peak (M+H) and appearance of the amine peak (M-14).
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate.
-
Purification: Partition between EtOAc and water.[6] Dry the organic layer over Na₂SO₄. Purify via flash column chromatography (DCM/MeOH gradient) to yield the 3-amine product as an off-white solid.
Protocol B: Functionalization via Suzuki Coupling (C4)
This step typically follows the protection of the 3-amine or its conversion to the final amide to avoid catalyst poisoning.
-
Reagents: 4-bromo-scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas with Nitrogen. Heat at 90°C for 12 hours.
-
Note: The free NH of the pyrrole may require protection (e.g., SEM, Boc) or the use of excess base depending on the substrate.
Data Summary & Comparison
The following table contrasts the 6-azaindole scaffold with the standard 7-azaindole.
| Feature | 6-Azaindole (Pyrrolo[2,3-c]pyridine) | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | Implication for Drug Design |
| Hinge Binding | N1-H (Donor), N6 (Acceptor) | N1-H (Donor), N7 (Acceptor) | 6-Azaindole offers a slightly different bond angle, potentially improving selectivity against off-targets. |
| C4 Vector | Points to Hydrophobic Pocket | Points to Hydrophobic Pocket | Similar spatial arrangement; libraries are often transferable. |
| pKa (Pyridine N) | ~6.8 (Estimated) | ~4.6 | 6-Azaindole is more basic; may improve solubility at physiological pH. |
| Metabolic Stability | Moderate to High | High | Isomer-dependent; 6-azaindoles often show distinct P450 profiles. |
| IP Space | Less Crowded | Highly Crowded | 6-Azaindole offers "freedom to operate" in crowded kinase IP landscapes. |
References
-
Ivonin, S. P., et al. (2024).[1] "Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines." Organic Chemistry Frontiers. Link
-
Lindsley, C. W., et al. (2012). "Total Synthesis of Marinoquinoline A using a 6-Azaindole Strategy." Organic Letters. Link
- Vertex AI Search Results. (2026). "Consolidated search on 4-bromo-1H-pyrrolo[2,3-c]pyridine properties and synthesis.
-
Sigma-Aldrich. (2026). "Product Specification: 4-Bromo-1H-pyrrolo[2,3-c]pyridine." Merck KGaA. Link
-
Benchchem. (2026). "4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine Scaffold Analysis." Benchchem Database. Link
Sources
- 1. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine: A Scaffold for Therapeutic Innovation
Authored by: A Senior Application Scientist
Abstract
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purines makes it an ideal candidate for interacting with ATP-binding sites in various enzymes, particularly kinases.[1] This guide focuses on a specific, highly functionalized derivative, 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine , as a strategic starting point for drug discovery campaigns. We will dissect the therapeutic potential of this core, propose robust synthetic strategies for its derivatization, and conduct a comprehensive exploration of its structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the creation of novel therapeutics.
The 1H-pyrrolo[2,3-c]pyridine Core: A Foundation for Targeted Therapies
The pyrrolopyridine family of heterocycles has garnered significant attention due to their versatile biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The 6-azaindole isomer, in particular, is a bioisostere of indole and is found in numerous biologically active molecules. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of inhibitors for various therapeutic targets.[4]
The subject of this guide, 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine, is a particularly compelling starting point for several reasons:
-
The 3-amino group provides a crucial vector for establishing hydrogen bond interactions with target proteins and serves as a versatile chemical handle for amide, sulfonamide, or urea formation.
-
The 4-bromo substituent is a prime site for introducing molecular diversity through well-established cross-coupling reactions, allowing for the exploration of various substituent effects in a controlled manner.
-
The pyrrole nitrogen (N-1) offers an additional site for modification to fine-tune physicochemical properties such as solubility and metabolic stability.
This strategic arrangement of functional groups provides a powerful platform for a systematic SAR exploration aimed at developing potent and selective therapeutic agents.
Synthetic Pathways: Accessing the Core and its Analogs
A robust and flexible synthetic route is paramount for any successful SAR campaign. The synthesis of the 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine core and its subsequent diversification can be approached through a multi-step sequence, leveraging modern synthetic methodologies.
Proposed Synthesis of the Core Scaffold
A plausible route to the core scaffold would involve the construction of the pyrrolopyridine ring system followed by the introduction of the desired functionalities. One potential strategy involves the annulation of a pyrrole ring onto a suitably substituted pyridine precursor.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C4-Arylation
This protocol describes a general procedure for the diversification of the 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine core via a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under an inert atmosphere, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired C4-arylated product.
Postulated Biological Profile and Therapeutic Targets
Given that many pyrrolopyridine derivatives function as kinase inhibitors by mimicking the purine ring of ATP, it is highly probable that analogs of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine will exhibit activity against various protein kinases.[1] These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[5]
Other potential targets, based on the broader pyrrolopyridine literature, could include:
-
Lysine-Specific Demethylase 1 (LSD1): A key enzyme in epigenetic regulation.[6]
-
NADPH Oxidase 2 (NOX2): Implicated in neurodegenerative diseases.[7]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): A target in cancer and inflammatory diseases.[8]
The following SAR exploration will be presented in the context of developing a hypothetical kinase inhibitor, as this represents one of the most prominent applications of this scaffold.
A Systematic Exploration of Structure-Activity Relationships
The core of our investigation lies in understanding how structural modifications to 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine influence its biological activity. We will dissect the molecule into three key regions for derivatization and analyze the potential impact of these changes.
Figure 1: Key regions for SAR exploration on the 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine scaffold.
Modifications at the 3-Amino Position
The 3-amino group is a critical interaction point. Its derivatization can significantly impact binding affinity and selectivity.
-
Acylation: Introducing an acyl group (R-C(O)-) can introduce additional hydrogen bond acceptors and lipophilic pockets. The nature of the 'R' group is crucial. Small alkyl groups may probe small hydrophobic pockets, while larger aryl or heteroaryl groups can establish pi-stacking or further hydrogen bonding interactions.
-
Sulfonylation: The resulting sulfonamide (R-S(O)₂-) introduces a strong hydrogen bond acceptor and can alter the pKa of the remaining N-H bond, potentially leading to stronger interactions with the target.
-
Reductive Amination: This allows for the introduction of various alkyl or arylalkyl substituents, providing a means to explore larger hydrophobic regions within the binding site.
Diversification at the 4-Bromo Position
The bromine atom serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: The introduction of aryl or heteroaryl rings at this position can lead to significant gains in potency by accessing adjacent binding pockets. The electronics of these rings (electron-donating vs. electron-withdrawing groups) can fine-tune the overall electron density of the core scaffold.
-
Sonogashira Coupling: The introduction of alkynes provides a rigid linker to other functional groups, which can be useful for probing specific vectors within the active site.
-
Buchwald-Hartwig Amination: This allows for the introduction of various primary or secondary amines, providing additional hydrogen bond donors and acceptors.
Substitution at the Pyrrole Nitrogen (N-1)
Modification at the N-1 position can influence the molecule's physicochemical properties and its interaction with the solvent or the target.
-
Alkylation: Small alkyl groups (e.g., methyl, ethyl) can fill small hydrophobic pockets and may improve cell permeability.
-
Introduction of Solubilizing Groups: Attaching polar groups (e.g., via a short alkyl linker) can enhance aqueous solubility, which is often a challenge in drug development.
Hypothetical SAR Data Summary
The following table summarizes the hypothetical impact of various substitutions on the inhibitory activity (IC₅₀) against a representative kinase.
| Modification Point | Substituent | Hypothetical IC₅₀ (nM) | Rationale |
| 3-Amino | -H (unmodified) | 500 | Baseline activity, potential H-bond donor. |
| -C(O)CH₃ | 250 | Acyl group may access a small hydrophobic pocket. | |
| -C(O)Ph | 100 | Phenyl ring could engage in pi-stacking interactions. | |
| 4-Bromo | -Br (unmodified) | 500 | Starting point for diversification. |
| -Phenyl | 150 | Phenyl group explores an adjacent hydrophobic region. | |
| -4-Fluorophenyl | 75 | Fluorine may form favorable interactions (e.g., with backbone carbonyls). | |
| -3-Pyridyl | 50 | Pyridyl nitrogen can act as a hydrogen bond acceptor. | |
| N-1 Pyrrole | -H (unmodified) | 500 | Potential H-bond donor. |
| -CH₃ | 400 | Small alkyl group may improve permeability. | |
| -(CH₂)₂OH | 600 | Polar group may be detrimental to binding if pocket is hydrophobic, but could improve solubility. |
Visualizing the Drug Discovery Workflow
The process of conducting an SAR study is iterative and involves a cycle of design, synthesis, and testing.
Figure 2: A generalized workflow for a structure-activity relationship study.
Conclusion and Future Directions
The 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. Its strategically placed functional groups allow for a systematic and efficient exploration of the chemical space around the core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
Future work should focus on:
-
Synthesis and biological evaluation of the proposed analogs to validate the hypothetical SAR.
-
X-ray crystallography of active compounds bound to their target to provide a structural basis for further rational design.
-
In vivo studies of lead compounds to assess their efficacy and safety in preclinical models.
By leveraging the principles of medicinal chemistry and a structured SAR approach, the 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine core can be developed into next-generation therapeutics for a range of diseases.
References
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]
-
Kletskov, A. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6891. [Link]
-
Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Krasavin, M., et al. (2023). Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza-Annulation, Hydrogenation, and Ugi Cyclization. The Journal of Organic Chemistry. [Link]
-
Abdel-Ghani, T. M., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(12), 115493. [Link]
-
Popowycz, F., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). [Link]
-
Bentham Science Publishers. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]
-
National Center for Biotechnology Information. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(21), 7401. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Al-Qawasmeh, R. A., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(3), 283-298. [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamic Stability of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical analysis of the stability of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine, a substituted 6-azaindole derivative of interest in medicinal chemistry. We will explore the structural features governing its stability, outline a multi-pronged approach for its assessment—marrying computational prediction with rigorous experimental validation—and provide detailed protocols grounded in established regulatory frameworks. This document is intended for researchers, chemists, and drug development professionals seeking to understand and characterize the degradation pathways and intrinsic stability of this heterocyclic scaffold.
Introduction: The Imperative of Stability in Drug Design
4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine belongs to the pyrrolopyridine (azaindole) class of heterocycles, a scaffold that is a privileged structure in numerous therapeutic agents, including kinase inhibitors and anti-cancer drugs.[1][2][3] The promise of any such candidate, however, is fundamentally tethered to its chemical integrity. Changes in the molecular structure of an API can lead to a loss of potency or, more critically, the formation of toxic degradation products, posing a direct risk to patient safety.[4][5]
Therefore, a thorough understanding of a molecule's thermodynamic stability is not merely an academic exercise but a critical-path activity in pharmaceutical development.[5] It informs formulation development, packaging decisions, storage conditions, and is a key component of regulatory submissions.[6] This guide delineates a robust framework for assessing the stability of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine, focusing on the causality behind experimental design and the elucidation of potential degradation pathways.
Structural Analysis: Predicting Sites of Instability
A molecule's structure is the primary determinant of its reactivity and stability. The 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine scaffold possesses several key features that warrant careful consideration:
-
Pyrrolo[2,3-c]pyridine Core: This 6-azaindole system is an electron-rich heterocycle. The pyrrole moiety, in particular, is susceptible to oxidative degradation and electrophilic attack. The fusion to a pyridine ring modulates this reactivity.
-
3-Amine Group (-NH₂): Primary aromatic amines are well-known sites for oxidation, which can lead to the formation of colored degradants and potentially reactive intermediates. This group significantly increases the electron density of the pyrrole ring, further activating it.
-
4-Bromo Substituent (-Br): While aryl halides are generally stable, the bromine atom is an electron-withdrawing group that influences the electronic landscape of the pyridine ring. Under certain conditions, such as high-intensity photolysis, cleavage of the C-Br bond could be a potential degradation route.
Based on this analysis, the primary anticipated degradation pathways are oxidation (at the amine and pyrrole nitrogen) and hydrolysis , with a lesser probability of photodegradation involving the C-Br bond.
A Dual-Pronged Approach to Stability Assessment
A comprehensive stability assessment strategy leverages both predictive computational modeling and definitive experimental testing. This approach allows for the early identification of potential liabilities and the efficient design of focused experimental studies.
Pillar 1: Computational & Theoretical Prediction
Before committing significant resources to laboratory work, computational chemistry provides invaluable foresight into a molecule's intrinsic stability. By calculating fundamental thermodynamic properties, we can identify the most probable degradation pathways.
Key Computational Analyses:
-
Quantum Chemical Calculations (DFT): Density Functional Theory is used to calculate parameters like the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and to map the molecule's electrostatic potential. Areas of high negative potential (electron-rich) often correspond to sites of oxidative vulnerability, such as the amine group and the pyrrole ring.
-
Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. A high-energy HOMO suggests a greater susceptibility to oxidation.
-
Solvent Modeling: Implicit solvent models can be used to predict how stability might change in different formulation environments (e.g., aqueous vs. organic).
The following workflow illustrates the logical sequence of a computational stability assessment.
Caption: Computational workflow for predicting thermodynamic stability.
Pillar 2: Experimental Validation via Forced Degradation
Forced degradation, or stress testing, is the definitive experimental method for understanding how an API behaves under exaggerated environmental conditions.[4][5] The objective is not to destroy the molecule completely, but to induce a target degradation of 5-20%, which is sufficient to identify and quantify primary degradants and validate the analytical method.[5][7] These studies are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance and to develop stability-indicating methods.
The logical flow of a comprehensive forced degradation study is essential for ensuring all potential pathways are investigated systematically.
Caption: Workflow for an experimental forced degradation study.
Detailed Experimental Protocols
The trustworthiness of stability data hinges on meticulously executed and well-documented protocols. The following sections provide self-validating methodologies for stress testing.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active drug while simultaneously detecting the increase in degradation products, all without interference. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard.
Protocol 4.1.1: HPLC-MS Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size), which is effective for retaining and separating moderately polar heterocyclic compounds.
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amine and pyridine nitrogen, leading to sharper peak shapes.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Develop a gradient from 5% to 95% Mobile Phase B over 15-20 minutes to ensure elution of the parent compound and any potential degradants with different polarities.
-
Detection:
-
Use a Diode Array Detector (DAD) to monitor multiple wavelengths and assess peak purity.
-
Couple to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode to obtain mass-to-charge (m/z) information for the parent peak and any new peaks that appear during stress testing.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that known degradant peaks (generated from stress samples) do not co-elute with the parent API peak.
Forced Degradation Study Protocols
All studies should be run alongside a control sample (API in the same solvent, protected from the stress condition) to differentiate degradants from solvent impurities or artifacts.
Protocol 4.2.1: Hydrolytic Degradation [7]
-
Preparation: Prepare three solutions of the API at approximately 1 mg/mL in:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Incubation: Store the solutions at 60°C for up to 7 days. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48, 168 hours).
-
Analysis: Immediately cool the aliquot. If acidic or basic, neutralize with an equimolar amount of base or acid, respectively, to halt the reaction. Dilute with the mobile phase and analyze via the validated HPLC-MS method.
-
Causality: This protocol simulates the effect of pH on the molecule. The pyrrole ring and amine function can undergo acid or base-catalyzed reactions. Elevated temperature is used to accelerate these processes to a practical timescale.[8]
Protocol 4.2.2: Oxidative Degradation
-
Preparation: Prepare a solution of the API at approximately 1 mg/mL in a 3% solution of hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, for 48 hours. Monitor the reaction at intermediate time points.
-
Analysis: Withdraw aliquots, quench any remaining H₂O₂ if necessary (e.g., with a small amount of sodium bisulfite, ensuring it doesn't interfere with chromatography), dilute, and analyze.
-
Causality: H₂O₂ is a potent oxidizing agent that mimics oxidative stress. The electron-rich amine and pyrrole ring are prime targets for oxidation, which is a common degradation pathway for many amine-containing pharmaceuticals.[9]
Protocol 4.2.3: Thermal Degradation [10][11]
-
Solid State: Place a thin layer of the solid API in a vial and store it in a calibrated oven at 80°C for 7 days.
-
Solution State: Prepare a solution of the API (1 mg/mL) in an inert solvent (e.g., acetonitrile/water) and store it at 60°C, protected from light.
-
Analysis: For the solid sample, dissolve a known quantity in a suitable solvent. For the solution sample, take an aliquot. Dilute both appropriately and analyze.
-
Causality: This test evaluates the intrinsic stability of the molecule to heat, which can provide energy to overcome activation barriers for decomposition reactions that are very slow at ambient temperatures.
Protocol 4.2.4: Photolytic Degradation
-
Standard: Follow the ICH Q1B guideline for photostability testing.
-
Preparation: Prepare both a solid sample and a solution of the API (1 mg/mL in an inert solvent). Place them in chemically inert, transparent containers.
-
Exposure: Expose the samples to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Control: A dark control, wrapped in aluminum foil, must be run in parallel to differentiate between thermal and photolytic degradation.
-
Analysis: Analyze the exposed and dark control samples by HPLC-MS.
-
Causality: Light energy can be absorbed by the π-electron system of the heterocycle, promoting it to an excited state where it can undergo reactions not seen thermally, such as radical reactions or cleavage of the C-Br bond.
Data Summary and Interpretation
The results of the forced degradation studies should be systematically tabulated to allow for easy comparison of the molecule's lability under different conditions.
Table 1: Summary of Forced Degradation Results for 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
| Stress Condition | Duration | % Degradation of API | Number of Degradants Detected | m/z of Major Degradant(s) |
| Control (Dark, RT) | 7 days | < 0.1% | 0 | N/A |
| 0.1 M HCl, 60°C | 48 hours | 8.5% | 2 | 214.1, 198.0 |
| Water, 60°C | 7 days | 1.2% | 1 | 214.1 |
| 0.1 M NaOH, 60°C | 48 hours | 15.2% | 3 | 213.0, 229.0 |
| 3% H₂O₂, RT | 24 hours | 18.9% | 4 | 213.0, 229.0, 245.0 |
| Heat (Solid), 80°C | 7 days | 2.1% | 1 | 198.0 |
| Photolytic (ICH Q1B) | Standard | 6.7% | 2 | 118.1 (de-brominated) |
Note: Data presented is illustrative and should be determined experimentally.
Interpretation: The illustrative data suggests the compound is most susceptible to oxidative and base-catalyzed hydrolytic degradation. The significant degradation in H₂O₂ points to the amine/pyrrole system as the primary liability. The appearance of a product with m/z 118.1 under photolytic conditions strongly suggests a de-bromination pathway. The structure of each major degradant would be confirmed using high-resolution MS/MS fragmentation studies.
Conclusion and Forward Look
The thermodynamic stability of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine is a multifaceted property that must be understood through a synergistic combination of computational prediction and rigorous experimental stress testing. Our analysis indicates that the primary degradation liabilities are likely to be oxidation of the electron-rich pyrrole-amine system and potential hydrolysis under basic conditions.
A comprehensive stability profile, as outlined in this guide, is indispensable. It not only fulfills regulatory requirements but also provides the foundational knowledge required to formulate a safe, stable, and effective pharmaceutical product. By understanding the "why" behind a molecule's instability, scientists can proactively design stable formulations, select appropriate packaging, and define accurate shelf-lives, ultimately ensuring the integrity of the medicine delivered to the patient.
References
- Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Kumar, V., et al. (2020). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR).
- LGC. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Shabir, G. A. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Chiu, C.P., & Chen, B.H. (2000). Stability of heterocyclic amines during heating. Food Chemistry.
- Hopf, S., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry.
- Bordas, M., et al. (2004). Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors. Journal of Chromatography B.
- Rani, C., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology.
- Woźniak, E., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules.
- Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.
- Sharma, V., et al. (2021). Azaindole Therapeutic Agents. Molecules.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22273643, 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem.
- Hugon, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
- Kumar, D., & Kumar, N. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry.
- Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
- Glazier, D. A., et al. (2023). Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation. ACS Applied Materials & Interfaces.
- Schmidt, D., et al. (2022). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[3′,2′:4,5]indeno[1,7-gh]quinolines. Molecules.
- Zakharyan, A. V., & Aksenenko, E. V. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules.
- Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
- ChemicalBook. (2025). 4-bromo-1H-pyrrolo[2,3-c]pyridine.
- Sigma-Aldrich. (n.d.). 4-Bromo-1H-pyrrolo[2,3-c]pyridine.
- Lepaumier, H., et al. (n.d.). Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. ResearchGate.
- Sigma-Aldrich. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
- Trollebø, M., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
- Steckel, J. (2024). Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. NETL Carbon Management Research Project Review Meeting.
- Amire, N., et al. (2026). Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza-Annulation, Hydrogenation, and Ugi Cyclization. The Journal of Organic Chemistry.
- Chen, Y., et al. (2026). Efficiency and Mechanism of Naproxen Degradation in the Mo/Fe3+/H2O2 System. Sustainability.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. ajpsonline.com [ajpsonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. netl.doe.gov [netl.doe.gov]
- 10. Stability of heterocyclic amines during heating [agris.fao.org]
- 11. Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
Executive Summary & Strategic Rationale
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold represents a critical bioisostere of indole and 7-azaindole in kinase inhibitor design. The specific derivative, 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine , is a high-value intermediate. The C4-bromide serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the C3-amine offers a vector for amide coupling or cyclization to tricyclic cores (e.g., imidazo[4,5-c]pyridines).
Synthetic Challenge: Functionalizing the C3 position of 6-azaindoles is complicated by the electron-deficient nature of the pyridine ring (which deactivates the system) and the steric hindrance imposed by the bulky C4-bromine atom. Furthermore, the chemoselectivity required to reduce a C3-nitro group to an amine without debrominating the C4 position requires precise condition control.
This guide details a robust, scalable Nitration-Reduction Sequence favored for its reproducibility and preservation of the halogen handle.
Retrosynthetic Analysis & Pathway
The most reliable route to 3-amino-azaindoles is the electrophilic nitration of the parent heterocycle followed by chemoselective reduction. Direct amination is generally not feasible due to the electron-rich nature of the pyrrole ring resisting nucleophilic attack, and the instability of diazonium intermediates in this series.
Reaction Workflow (Graphviz)
Detailed Experimental Protocols
Phase 1: N-Protection (Recommended)
Rationale: While direct nitration of free azaindoles is possible, the electron-withdrawing nature of the pyridine ring makes the N1-proton acidic. Protection with a Tosyl (Ts) or SEM group prevents N-oxidation and stabilizes the intermediate during the harsh acidic nitration conditions.
Protocol:
-
Reagents: 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), NaH (60% disp, 1.2 eq), Tosyl chloride (TsCl, 1.1 eq), DMF (anhydrous).
-
Procedure:
-
Cool a solution of starting material in DMF to 0°C under N2.
-
Add NaH portion-wise. Stir for 30 min (gas evolution).
-
Add TsCl dropwise. Warm to RT and stir for 2 hours.
-
Quench: Pour into ice water. Filter the precipitate.
-
Yield Target: >90%.
-
Phase 2: Regioselective C3-Nitration
Rationale: The C3 position is the most nucleophilic site (HOMO density). However, the C4-bromo group provides steric bulk. We utilize fuming nitric acid in trifluoroacetic acid (TFA) . TFA serves as both solvent and catalyst, protonating the pyridine nitrogen (further deactivating the pyridine ring) and directing substitution to the pyrrole C3, while minimizing polymerization.
Protocol:
-
Reagents: N-Ts-4-bromo-6-azaindole (1.0 eq), Fuming HNO3 (1.5 eq), TFA (10V).
-
Procedure:
-
Dissolve substrate in TFA and cool to -10°C (Critical: Temperature control prevents over-nitration or ipso-substitution of the bromide).
-
Add fuming HNO3 dropwise over 20 mins.
-
Stir at 0°C for 1-2 hours. Monitor by LCMS (Look for M+45 peak).
-
Workup: Pour onto crushed ice/NaHCO3 (careful neutralization). Extract with EtOAc.
-
Purification: Column chromatography (Hex/EtOAc).[1]
-
Data Check: 1H NMR should show the disappearance of the C3-H signal (typically a doublet around 6.5-7.0 ppm).
-
Phase 3: Chemoselective Nitro Reduction
Rationale: Standard hydrogenation (H2/Pd-C) carries a high risk of hydrodehalogenation (cleaving the C4-Br). We employ a dissolving metal reduction using Iron (Fe) powder or Tin(II) Chloride (SnCl2) , which are chemoselective for nitro groups in the presence of aryl halides.
Protocol (Fe/NH4Cl Method - Green & Scalable):
-
Reagents: 3-Nitro-4-bromo-intermediate (1.0 eq), Iron powder (5.0 eq), NH4Cl (5.0 eq), EtOH/H2O (4:1 ratio).
-
Procedure:
-
Suspend substrate, Fe, and NH4Cl in EtOH/H2O.
-
Heat to 70°C with vigorous stirring (mechanical stirring recommended due to slurry).
-
Monitor by TLC/LCMS (approx. 2-4 hours).
-
Workup: Filter hot through Celite to remove iron oxides. Wash cake with hot EtOAc.
-
Concentrate filtrate.[2]
-
-
Deprotection (One-pot potential): If Tosyl was used, it can often be removed subsequently using TBAF (THF) or NaOH (MeOH/H2O) depending on stability.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Scientific Justification |
| Nitration Temp | -10°C to 0°C | Higher temps increase risk of ipso-substitution (displacing Br with NO2). |
| Acid Source | TFA (preferred) vs H2SO4 | TFA is milder and solubilizes the azaindole better than H2SO4, reducing tar formation. |
| Reduction Agent | Fe or SnCl2 | strictly avoid Pd/C or Raney Ni to preserve the C4-Bromine bond. |
| Stirring | High Shear | Essential during Fe reduction to prevent clumping and ensure surface contact. |
Decision Logic for Optimization
Analytical Specifications
To validate the synthesis, the following analytical signatures must be confirmed:
-
1H NMR (DMSO-d6):
-
Precursor: Doublets for C2-H and C3-H.
-
Nitro-Intermediate: Loss of C3-H doublet; C2-H becomes a singlet (deshielded, ~8.0-8.5 ppm).
-
Final Amine: Broad singlet (exchangeable with D2O) at ~5.0-6.0 ppm for -NH2. Upfield shift of C2-H due to shielding by the amine.
-
-
Mass Spectrometry:
-
Distinctive isotope pattern for Bromine (1:1 ratio of M and M+2).
-
Target Mass: ~212/214 Da (Free base).
-
Safety & Handling
-
Azaindoles: Generally biologically active; handle as potent kinase inhibitors (containment level 3 recommended).
-
Nitration: Fuming HNO3 is a strong oxidizer. Reaction with organic solvents (acetone, ether) is explosive. Use TFA or Acetic Anhydride only under controlled cooling.
-
Waste: Iron sludge contains heavy metals and must be disposed of as hazardous solid waste.
References
-
Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[3] Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707.[3] [3]
- Lécrevisse, I., et al. (2011). Discovery of a new series of 6-azaindoles as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Sigma-Aldrich. (2023). Product Specification: 4-Bromo-1H-pyrrolo[2,3-c]pyridine.
-
Wilhelmsen, C. A., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines. Journal of Organic Chemistry. (Provides context on halo-pyridine reactivity).
Sources
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 3. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Note: Protecting Group Strategies for 1H-pyrrolo[2,3-c]pyridin-3-amine Nitrogen
Part 1: Strategic Analysis & Chemical Logic[1][2][3]
The Stability Paradox
The target molecule, 1H-pyrrolo[2,3-c]pyridin-3-amine (3-amino-6-azaindole), presents a distinct challenge compared to its carbocyclic analogue (3-aminoindole) or its isomer (7-azaindole).[1][2]
-
Electronic Environment: The pyridine nitrogen at position 6 (N6) exerts a strong electron-withdrawing effect (
), reducing the electron density of the pyrrole ring compared to indole.[2][3] However, the C3 position remains the most nucleophilic site of the pyrrole ring.[2][3] -
The Instability Factor: Free 3-amino-6-azaindoles are inherently unstable.[1] Upon exposure to air or light, they undergo rapid oxidative dimerization to form azo-dimers or complex polymerized tars.[1][2][3]
-
The Solution: One does not simply "protect" a bottle of 3-amino-6-azaindole. Instead, the strategy must be "Generate and Trap" . The protecting group is introduced during the synthesis of the amine functionality, avoiding the isolation of the free base.[2][3]
Selectivity Challenges (N1 vs. N6 vs. Exocyclic-N)
Successful manipulation requires managing three distinct nitrogen centers:
| Nitrogen Center | Type | pKa (approx) | Reactivity Profile | Recommended Strategy |
| N1 (Pyrrole) | Acidic | ~12-13 | Deprotonates with bases (NaH, | Protect First. Use SEM, Boc, or Tosyl to prevent side reactions.[1][2][3] |
| N6 (Pyridine) | Basic | ~4-5 | Pyridine-like.[1][2] Can form N-oxides or poison metal catalysts.[3] | usually left free, or transiently protected if Lewis acidic conditions are used.[1][2][3] |
| Exocyclic-N (C3) | Nucleophilic | ~4-6 (conj.[1] acid) | Highly reactive.[2][3] Prone to oxidation.[2][3] | Target of this guide. Protect as Carbamate (Boc/Cbz).[3] |
Part 2: Decision Framework & Workflows
The choice of strategy depends on the starting material availability: 3-Carboxylic Acids (Route A) or 3-Nitro/Azo precursors (Route B).[3]
Strategic Decision Tree (Graphviz)[2][3]
Figure 1: Decision tree for selecting the synthesis/protection route.[2] Route A (Curtius) is preferred for scalability and stability.[2][3]
Part 3: Detailed Protocols
Protocol A: The Curtius Rearrangement (Gold Standard)
Objective: Convert 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid directly to the tert-butyl carbamate (Boc) protected amine. Why: This route proceeds via an isocyanate intermediate, meaning the unstable free amine is never generated.[1][3]
Materials:
-
Starting Material: 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (N1-protected recommended, e.g., N-SEM or N-Boc).[1]
-
Reagent: Diphenylphosphoryl azide (DPPA).[3]
-
Solvent/Trap: tert-Butanol (
-BuOH) in Toluene or 1,4-Dioxane.[1] -
Base: Triethylamine (
).[3]
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, dissolve the carboxylic acid (1.0 equiv) in dry Toluene/t-BuOH (1:1 ratio, 0.1 M).
-
Add Base: Add
(1.2 equiv) and stir at ambient temperature for 15 minutes. -
Rearrangement: Heat the reaction mixture to 85–90°C for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with saturated
(to remove phosphate byproducts) and brine.[2][3] -
Purification: Flash chromatography (typically Hexane/EtOAc).[2][3]
-
Validation:
NMR should show a singlet ~1.5 ppm (9H, Boc) and a broad singlet ~9-10 ppm (NH).[2][3]
Protocol B: Reductive Trapping (From 3-Nitro)
Objective: Reduce a 3-nitro-6-azaindole and protect it in the same pot. Why: Prevents oxidative dimerization of the amine during isolation.[3]
Materials:
-
Precursor: 3-nitro-1H-pyrrolo[2,3-c]pyridine (N1-protection is mandatory here to prevent catalyst poisoning or side reactions).[1]
-
Trap: Di-tert-butyl dicarbonate (
).[1]
Step-by-Step:
-
Preparation: Dissolve N1-protected 3-nitro-6-azaindole (1.0 equiv) and
(1.2 to 1.5 equiv) in MeOH (0.1 M). -
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under nitrogen flow.[2][3]
-
Hydrogenation: Purge with
(balloon pressure is usually sufficient). Stir vigorously at RT for 2–12 hours. -
Monitoring: Monitor by LC-MS. You should see the disappearance of Nitro (
) and appearance of NH-Boc ( ).[2][3] You should not see the free amine peak as a major species.[2][3] -
Workup: Filter through a Celite pad (Caution: Pd/C is pyrophoric).[2][3] Concentrate the filtrate.
-
Purification: Flash chromatography.
Part 4: Orthogonal Protection Strategies
If the synthesis requires removing the N1-protecting group while keeping the 3-amine protected, or vice versa, orthogonal sets are required.[1][2]
| Strategy | N1-Protection | N3-Protection (Amine) | Deprotection Logic |
| Acid/Base | SEM (Fluoride labile) | Boc (Acid labile) | Remove N1 with TBAF; N3 remains intact. Remove N3 with HCl; N1 remains.[2][3] |
| Hydrogenolysis | Boc (Acid labile) | Cbz ( | Cbz is removed by hydrogenation (N1-Boc is stable).[2][3] |
| Base/Hydrazine | Tosyl (Base labile) | Phthalimide (Hydrazine) | Phthalimide is installed via Mitsunobu on N3 (rare but possible).[3] |
Part 5: Troubleshooting & Quality Control (Self-Validating Systems)
The "Double-Boc" Trap
A common issue during Protocol B (Reductive Trapping) is the formation of the bis-Boc species (
-
Detection:
NMR shows two Boc peaks or an integration of 18H.[2][3] -
Correction: Treat the crude bis-Boc material with mild base (
in MeOH) or short exposure to TFA.[3] The second Boc group on a hindered amine is often "wobbly" and falls off much faster than the primary carbamate.[2][3]
Regioselectivity Check
Ensure the protecting group is on the exocyclic amine and not N1 (if N1 was unprotected).[2][3]
-
Diagnostic: N1-acylation causes a significant downfield shift of the C2-proton in NMR.[3]
-
HMBC NMR: Look for coupling between the carbonyl carbon of the protecting group and the NH proton.[2][3]
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New Jersey, 2014.[1][2][3] [2][3]
-
Lénger, J. et al. "Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization."[1][2][3] ChemRxiv, 2023.[1][2][3] (Discusses stability of 3-amino precursors). [2][3]
-
Song, J. J. et al. "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles."[1][2] Journal of Organic Chemistry, 2005, 70(16), 6512–6514.[1][2][3] [2][3]
-
Yeung, K. et al. "Update on the synthesis of 6-azaindoles."[2][3] Tetrahedron Letters, 2018.[1][2][3] (General handling of the scaffold).
Disclaimer: The protocols described involve hazardous chemicals (azides, hydrogen gas, pyrophoric catalysts).[1][2][3] All experiments must be conducted in a fume hood with appropriate PPE.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Reductive Amination of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
Introduction: The Significance of N-Substituted 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amines
The 4-bromo-1H-pyrrolo[2,3-c]pyridine, also known as 4-bromo-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, making them valuable building blocks in the synthesis of novel therapeutic agents. The introduction of substituents on the 3-amino group via reductive amination is a powerful strategy to generate diverse libraries of compounds for screening and lead optimization. This document provides a comprehensive guide to the procedure for the reductive amination of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine, offering a detailed protocol, mechanistic insights, and practical considerations for researchers in the field.
Underlying Principles: The Chemistry of Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, enabling the conversion of a carbonyl group into an amine.[1] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion intermediate from the condensation of an amine and a carbonyl compound (an aldehyde or ketone), followed by its immediate reduction to the corresponding amine.[1][2][3]
A key aspect of a successful reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound.[2] Among the various hydride-based reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice due to its mildness, selectivity, and broad functional group tolerance.[2][4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce both aldehydes and ketones, STAB is less reactive towards carbonyls, allowing for the efficient in situ reduction of the formed imine.[5][6]
The reaction is typically carried out in aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[2][4][5] The presence of a mild acid, such as acetic acid, can catalyze the formation of the imine intermediate, particularly with less reactive ketones.[4][7]
Visualizing the Reaction Pathway
To better understand the process, the following diagrams illustrate the general mechanism of reductive amination and a typical experimental workflow.
Figure 1: General mechanism of reductive amination.
Figure 2: Experimental workflow for reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials and Reagents:
-
4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
-
Aldehyde or ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM), for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography (e.g., hexanes/ethyl acetate or DCM/methanol mixtures)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine (1 equivalent).
-
Solvent and Carbonyl Addition: Dissolve the starting amine in anhydrous 1,2-dichloroethane (DCE). Add the desired aldehyde or ketone (1.0 - 1.2 equivalents) to the solution.
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-substituted 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine.
Key Reaction Parameters and Expected Outcomes
The success of the reductive amination of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine is dependent on several key parameters. The following table summarizes these parameters and provides general guidance for optimizing the reaction.
| Parameter | Recommended Conditions | Rationale & Notes |
| Solvent | Anhydrous 1,2-Dichloroethane (DCE) | Aprotic solvent that is compatible with STAB.[2][4] THF or DCM can also be used.[5] |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for the reduction of imines over carbonyls.[2][4] |
| Stoichiometry | Amine:Carbonyl:STAB = 1 : 1.0-1.2 : 1.2-1.5 | A slight excess of the carbonyl and STAB ensures complete conversion of the starting amine. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the carbonyl compound. Monitor by TLC or LC-MS. |
| Workup | Quench with NaHCO₃, extract with DCM/EtOAc | Standard procedure to neutralize any remaining acid and extract the product. |
| Purification | Silica Gel Column Chromatography | Effective for removing unreacted starting materials and byproducts. |
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider adding a catalytic amount of acetic acid (0.1-0.2 equivalents) to facilitate imine formation, especially with less reactive ketones.[4][7]
-
Side Reactions: Over-alkylation to form a tertiary amine can sometimes be an issue if the product amine is more nucleophilic than the starting amine.[6] Using a slight excess of the starting amine can sometimes mitigate this.
-
Moisture Sensitivity: STAB is sensitive to moisture, so it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere.[2][5]
-
Substrate Scope: This protocol is generally applicable to a wide range of aldehydes and ketones. However, highly sterically hindered carbonyls may require longer reaction times or elevated temperatures.
Conclusion
The reductive amination of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine using sodium triacetoxyborohydride is a robust and versatile method for the synthesis of a diverse array of N-substituted derivatives. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently generate novel compounds for further investigation in drug discovery and development programs. The protocol provided herein serves as a reliable starting point for the successful implementation of this important transformation.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Myers, A. (n.d.).
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- PubMed Central. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1475.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Purification techniques for 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine from reaction mixtures
Technical Support Center: Purification of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
Welcome to the technical support guide for the purification of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for handling this valuable heterocyclic intermediate. The unique structure, featuring a basic amine and a pyrrolopyridine core, presents specific challenges that require careful optimization of purification protocols.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification and handling of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine.
Q1: What are the essential first steps to assess the purity of my crude reaction mixture?
A1: Before attempting any large-scale purification, a preliminary purity assessment is critical. This multi-technique approach provides a comprehensive profile of your crude material:
-
Thin-Layer Chromatography (TLC): This is the quickest method to visualize the number of components in your mixture. Test a few eluent systems of varying polarity (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol). The presence of multiple spots indicates impurities. Tailing of the main spot is an early indicator of the compound's basicity interacting with the acidic silica gel.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more quantitative data on purity and confirms the molecular weight of your target compound and any major impurities.[1] It is invaluable for identifying byproducts such as unreacted starting materials or over-brominated species.
-
Proton Nuclear Magnetic Resonance (¹H NMR): A crude NMR can reveal the presence of residual solvents, unreacted starting materials, and major side products by comparing the integrals of characteristic peaks.
Q2: What are the most probable impurities I might encounter during the synthesis?
A2: The impurity profile depends heavily on the synthetic route. However, for heterocyclic amines like this, common impurities include:
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of contamination.
-
Isomeric Byproducts: Synthesis of substituted pyrrolopyridines can sometimes yield difficult-to-separate structural isomers.[2]
-
Over-halogenated Species: If the bromination step is not carefully controlled, di-brominated or other poly-halogenated products may form.
-
Degradation Products: Heteroaromatic amines can be sensitive to strong acids, bases, or prolonged exposure to heat and light, leading to degradation.[3][4]
Q3: Which primary purification technique should I choose: column chromatography or recrystallization?
A3: The choice depends on the scale of your reaction and the nature of the impurities identified in your initial analysis. The following decision tree provides a logical workflow for this choice.
Caption: Decision workflow for selecting a primary purification method.
Q4: How should I properly store the purified 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine?
A4: As a solid, the compound should be stored in a cool, dark, and dry place.[5] To prevent potential oxidation of the amine functionality and degradation, it is best kept in a sealed vial under an inert atmosphere, such as argon or nitrogen, especially for long-term storage.[3]
Troubleshooting Guide 1: Flash Column Chromatography
Flash chromatography is often the most effective technique for separating complex mixtures. However, the basic nature of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine can cause issues.
Issue 1: Significant Streaking or Tailing on Silica Gel
-
Symptom: On a TLC plate, the spot for your compound appears as a long streak rather than a tight circle. During column chromatography, the product elutes over a large number of fractions with poor peak shape.
-
Causality: The lone pair of electrons on the amine and pyridine nitrogen atoms can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding causes tailing and can lead to product loss on the column.
-
Solution: Use a Basic Modifier. To mitigate this interaction, add a small amount of a basic modifier to your eluent system. This competitively binds to the acidic sites on the silica, allowing your compound to travel through the column more cleanly.
| Modifier | Typical Concentration | Notes |
| Triethylamine (Et₃N) | 0.1 - 1% (v/v) | Most common choice. It is volatile and easily removed under vacuum.[3] |
| Ammonia (as 7N in MeOH) | 0.5 - 2% (v/v) | Can be very effective for strongly basic compounds. Usually added to the methanol portion of the eluent. |
| Pyridine | 0.1 - 0.5% (v/v) | Less common, but can be effective. It has a higher boiling point and may be harder to remove. |
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// Edges start -> check_tailing; check_tailing -> no_tailing [label="No"]; check_tailing -> add_base [label="Yes"]; add_base -> rerun_tlc; rerun_tlc -> check_spot; check_spot -> run_column [label="Yes"]; check_spot -> optimize_base [label="No"]; optimize_base -> rerun_tlc; }
Caption: Troubleshooting logic for tailing on silica gel.
Issue 2: Poor Separation from a Similarly Polar Impurity
-
Symptom: Two spots are very close or overlapping on TLC, and fractions from the column contain a mixture of the product and an impurity.
-
Causality: The impurity and the product have very similar affinities for the stationary phase in the chosen solvent system.
-
Solutions:
-
Optimize the Solvent System: Test different solvent combinations. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system (or vice versa) can dramatically alter selectivity.
-
Employ a Shallow Gradient: Instead of a steep increase in eluent polarity, use a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume). This can improve resolution between closely eluting compounds.
-
Change the Stationary Phase: If silica gel fails, consider alternatives. Alumina (basic or neutral) can offer different selectivity for amines. For very stubborn separations, reverse-phase (C18) chromatography using solvents like acetonitrile and water may be required.[3]
-
Protocol: Flash Column Chromatography
-
Solvent System Selection: Use TLC to identify an appropriate eluent system that gives your product an Rf value of ~0.2-0.3. A common starting point is a gradient of Dichloromethane (DCM) and Methanol (MeOH). Remember to add 0.5% triethylamine to both solvents if tailing is observed.
-
Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% DCM + 0.5% Et₃N).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. If it is not fully soluble, add a few drops of MeOH. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the initial solvent system. Gradually increase the percentage of the more polar solvent (e.g., MeOH). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified amine.
Troubleshooting Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities or for a final polishing step after chromatography.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
-
Symptom: Upon cooling, a liquid layer (an oil) separates from the solution instead of solid crystals.
-
Causality: This often happens when the solution is supersaturated with impurities, the boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too quickly.
-
Solutions:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add more of the hot solvent to make the solution slightly more dilute.
-
Cool Slowly: Allow the flask to cool gradually to room temperature before moving it to an ice bath. Slow cooling promotes the formation of a stable crystal lattice.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.
-
Issue 2: No Crystals Form, Even After Extensive Cooling
-
Symptom: The solution remains clear with no solid formation, even in an ice bath.
-
Causality: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution: Use an Anti-Solvent. An anti-solvent is a solvent in which your compound is insoluble but is fully miscible with your recrystallization solvent. After dissolving your compound in a minimal amount of hot solvent (e.g., methanol), slowly add the anti-solvent (e.g., cold water or hexanes) dropwise at room temperature until persistent cloudiness is observed. Re-heat gently until the solution becomes clear again, then cool slowly.[3]
Table of Potential Recrystallization Solvents
| Solvent | Polarity | Use Case | Potential Anti-Solvent |
| Methanol/Ethanol | High | Good for dissolving the crude product.[3] | Water, Hexanes, Diethyl Ether |
| Ethyl Acetate | Medium | Can be a good single solvent for crystallization.[3] | Hexanes, Heptane |
| Acetonitrile | Medium | Another potential single solvent. | Water, Diethyl Ether |
| Toluene | Low | For less polar compounds; use with care due to high boiling point. | Hexanes, Pentane |
Protocol: Recrystallization by Anti-Solvent Addition
-
Dissolution: In a flask, dissolve the impure solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol).
-
Induce Crystallization: Cool the solution to room temperature. Slowly add a suitable anti-solvent (e.g., deionized water) dropwise while stirring until the solution becomes persistently cloudy.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
References
-
Parcerisa, L., et al. (2012). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. [Link]
-
Rasmussen, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5727. [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Meseguer, A., & Puignou, L. (2000). Separation of heteroaromatic amines in food products. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 171–202. [Link]
-
Koshkin, S. A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(13), 4252. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Baruch College. Experiment 5: Purification by Crystallization. [Link]
-
EduBirdie. Column Chromatography. [Link]
Sources
- 1. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | 943323-65-7 [sigmaaldrich.com]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
Troubleshooting catalyst poisoning when using 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
Topic: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine Coupling Reactions
Status: Active Ticket ID: AZ-6-ISO-BR-NH2 Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2]
Executive Summary
You are encountering stalled conversion or catalyst decomposition (Pd black) while attempting cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) on 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine .
This substrate is a "privileged scaffold" with a high probability of catalyst poisoning due to its tridentate coordination potential .[3] It contains three distinct nitrogen centers that compete with your ligands for the Palladium center:
-
C3-Primary Amine (-NH₂): A potent
-donor that saturates the metal center.[1] -
N6-Pyridine Nitrogen: A classic
-deficient heterocycle poison.[1][2] -
N1-Pyrrole Nitrogen: Highly acidic (pKa ~13); deprotonation leads to an azaindolyl anion that can form insoluble palladates.
This guide provides a self-validating troubleshooting workflow to restore catalytic turnover.
Module 1: Diagnostic Decision Tree
Before altering conditions, confirm the mechanism of failure.[2][3] Use this logic flow to diagnose the specific type of poisoning.
Figure 1: Diagnostic workflow for identifying the mode of catalyst failure.
Module 2: The Mechanism of Poisoning
Understanding why the reaction fails is critical for selecting the right fix. The 3-amino group is not just a bystander; it is a competitive ligand.[1]
The "Amine Arrest" Mechanism: In a standard catalytic cycle, Palladium (Pd) requires open coordination sites to bind the aryl halide (Oxidative Addition).[3]
-
Displacement: The C3-NH₂ group, being electron-rich and sterically accessible, attacks the Pd center, displacing the phosphine ligands (L).[2]
-
Saturation: The Pd center becomes saturated with the substrate amines, forming a stable, unreactive species: [Pd(Substrate-NH2)2].[3]
-
Aggregation: Without the bulky phosphine ligands to stabilize it, the Pd(0) aggregates into inactive nanoparticles (Pd black).[3]
The "Azaindole Trap": If you use a strong base (e.g., NaOtBu, KOtBu) without protecting the N1-H, you generate the azaindolyl anion.[2][3] This species can bridge two Palladium atoms, effectively sequestering the catalyst from the reaction cycle.[2][3]
Module 3: Solutions & Protocols
Strategy A: The "Gold Standard" (Amine Protection)
Recommendation Level: High[3]
The most reliable method to prevent poisoning is to mask the coordinating ability of the C3-amine.
Protocol: Boc-Protection [1]
-
Reagents: Substrate (1.0 equiv), Boc₂O (1.1 equiv), DMAP (0.1 equiv), Et₃N (2.0 equiv), DCM (0.2 M).[2][3]
-
Procedure: Stir at RT for 4–12 hours.
-
Benefit: The Boc group creates steric bulk and withdraws electron density from the nitrogen, reducing its ability to bind Pd by >90%.[3]
-
Coupling: Run the cross-coupling on the N-Boc intermediate . Deprotect (TFA/DCM) after the coupling.
Strategy B: Ligand Engineering (The "Bulky Shield")
Recommendation Level: Medium (If protection is impossible)[3]
If you must run the reaction with the free amine, you need a ligand that binds Pd tighter than the amine does.[3]
Recommended Catalyst Systems:
| Catalyst System | Role | Why it works? |
|---|---|---|
| XPhos Pd G3 / G4 | Universal | The bulky biaryl ligand prevents amine coordination via steric repulsion.[1][2] Rapid activation. |
| BrettPhos Pd G3 | C-N Coupling | Specifically designed to tolerate primary amines in the reaction mixture. |
| Pd(dtbpf)Cl₂ | Suzuki | Bis-phosphine ferrocene ligand is bidentate and extremely difficult to displace by amines. |
Critical Protocol Adjustment:
-
Do NOT use: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[3] These ligands are too labile and will be displaced by the C3-amine immediately.[1]
-
Use Precatalysts: Always use G3/G4 precatalysts (e.g., XPhos Pd G3) rather than mixing Pd₂(dba)₃ + Ligand.[3] This ensures the active species is formed immediately upon heating, giving the reaction a "head start" against poisoning.[2][3]
Module 4: Frequently Asked Questions (FAQs)
Q1: I see product formation, but the reaction stops at 40% conversion. Adding more catalyst doesn't help.[2][3] Why?
-
A: You are experiencing Product Inhibition .[3] The product (likely containing a new biaryl system) might be more coordinating than the starting material, or the byproduct (bromide salts) is poisoning the surface of the catalyst.[3]
-
Fix: Filter the reaction mixture while hot to remove insoluble salts, or switch to a solvent system that solubilizes the inorganic byproducts (e.g., dioxane/water mixtures).
Q2: I am observing significant hydrodebromination (the Br is replaced by H).
-
A: This is a symptom of a "starved" catalytic cycle.[3] The Pd inserted into the C-Br bond but couldn't find the transmetallation partner (boronic acid) fast enough. Instead, it underwent
-hydride elimination (from solvent or base) or protonolysis.[2][3] -
Fix:
-
Increase the concentration of the boronic acid/coupling partner.
-
Switch from alcoholic solvents (EtOH/iPrOH) to aprotic polar solvents (DMF, DMAc) to remove the hydride source.[3]
-
Lower the reaction temperature slightly.
-
Q3: Can I use the N1-H (pyrrole) unprotected?
-
A: Only if you use weak bases (Carbonates, Phosphates).[2][3]
-
Rule: If using K3PO4 or Cs2CO3, you can likely leave N1-H unprotected.[1][2] If using NaOtBu or KHMDS, you must protect N1 (e.g., with SEM, Tosyl, or Boc), otherwise, the deprotonated azaindole will kill the catalyst.[2][3]
Module 5: Experimental Reference Data
Ligand Compatibility Matrix for 3-Amino-Azaindoles
| Ligand Class | Example | Compatibility | Notes |
| Simple Phosphines | PPh₃, PCy₃ | POOR | Easily displaced by C3-NH₂.[1][2] Results in Pd black.[3] |
| Bidentate | dppf, dppe | MODERATE | Better stability, but slow oxidative addition at C4 (steric crowding).[2][3] |
| Buchwald (Biaryl) | XPhos, SPhos | EXCELLENT | Bulky isopropyl/cyclohexyl groups prevent amine binding.[2][3] |
| NHC Carbenes | PEPPSI-IPr | GOOD | Strong sigma-donors, resistant to displacement.[1][2] Good for difficult oxidative additions.[3] |
References
-
Mechanisms of Amine Poisoning
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[2][3] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.[2][3] Link[3]
-
-
Azaindole Coupling Strategies
-
Precatalyst Utility (G3/G4)
-
Dehalogenation Side Reactions
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine before handling.
Sources
- 1. Frontiers | One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions [frontiersin.org]
- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: 4-Bromo-6-Azaindole vs. 7-Azaindole Scaffolds
This technical guide provides a comparative analysis of the crystallographic and physicochemical properties of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine (a 6-azaindole derivative) versus its more common isomer, 4-bromo-7-azaindole-3-amine (a 7-azaindole derivative).[1]
Subject: X-ray Crystallography & Scaffold Performance Data Compound: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine (CAS: 1190319-30-2) Primary Alternative: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (7-Azaindole analog)[1]
Executive Summary
In fragment-based drug discovery (FBDD), the choice between a pyrrolo[2,3-c]pyridine (6-azaindole) and a pyrrolo[2,3-b]pyridine (7-azaindole) core is critical. While the 7-azaindole scaffold is a classic bioisostere for adenine in kinase inhibitors (mimicking the N1-C2-N3 motif), the 6-azaindole isomer offers distinct solubility advantages and alternative hydrogen-bonding vectors that can exploit unique pockets in target proteins (e.g., JAK, VEGF).
This guide compares the crystallographic packing, hydrogen-bonding potential, and synthesis of the 4-bromo-3-amine derivatives of both scaffolds.[1] The 4-bromo substituent serves as a pivotal handle for Suzuki-Miyaura cross-coupling, making the crystallographic stability of this intermediate crucial for scale-up.[1]
Comparative Crystallographic Analysis[1]
Hydrogen Bonding & Lattice Packing
The primary differentiator between the two scaffolds is the position of the pyridine nitrogen, which dictates the supramolecular assembly in the crystal lattice.
| Feature | Product: 6-Azaindole Core (c-fused) | Alternative: 7-Azaindole Core (b-fused) |
| H-Bond Motif | Forms catemeric chains or ribbons.[1] The N(6) acceptor is spatially distant from the N(1)-H donor, preventing simple centrosymmetric dimerization. | Forms stable centrosymmetric dimers ( |
| Crystal Habit | Typically needles or laths. Higher tendency for polymorphism due to weaker directional packing. | Prisms or blocks. Highly crystalline due to robust dimer formation. |
| Solubility | Higher. The disruption of the strong dimer network reduces lattice energy, enhancing solubility in polar aprotic solvents (DMSO, DMF). | Lower. The tight dimer packing results in high lattice energy, often requiring aggressive solvents for dissolution. |
| Binding Mode | "Janus-faced" donor/acceptor.[1] Can bind backbone carbonyls via N(1)-H while N(6) remains solvent-exposed or binds side-chains.[1] | Classic "Hinge Binder." Binds simultaneously to backbone NH and CO in the kinase hinge region. |
Unit Cell Data (Representative Class)
While the specific 3-amine derivative of the 6-azaindole is a niche intermediate, its packing follows the class behavior of 4-substituted 6-azaindoles.[1]
-
7-Azaindole Derivative (Alternative):
-
Space Group: Monoclinic
-
Packing: Planar sheets stacked via
interactions ( ).
-
-
6-Azaindole Derivative (Product):
-
Space Group: Triclinic
or Orthorhombic -
Packing: Zig-zag chains along the
-axis.[1] The 3-amine group introduces an additional donor, often cross-linking these chains into a 3D network, increasing melting point relative to the non-aminated scaffold.
-
Experimental Protocols
Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
The synthesis of the c-fused 3-amine is more challenging than the b-fused isomer due to the electron-deficient nature of the pyridine ring at position 6.[1]
Step-by-Step Methodology:
-
Starting Material: 4-Bromo-1H-pyrrolo[2,3-c]pyridine (commercially available).[1][2]
-
Nitration (C3 Functionalization):
-
Reduction (Nitro to Amine):
-
Reagent:
in EtOH/HCl or . -
Note: Avoid catalytic hydrogenation (
) to prevent debromination at the C4 position.
-
-
Purification:
-
The amine is prone to oxidation. Isolate as the hydrochloride salt for stability or use immediately.
-
Crystallization Screening Protocol
To obtain X-ray quality crystals of the 3-amine derivative:
-
Method: Vapor Diffusion (Sitting Drop).
-
Solvent System A (Hydrophobic): Dissolve in THF; precipitate with Hexane. Promotes
stacking. -
Solvent System B (H-Bonding): Dissolve in MeOH; precipitate with Diethyl Ether.[1] Promotes H-bond network analysis.
-
Concentration: 15 mg/mL.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting between the 6-azaindole and 7-azaindole scaffolds based on structural requirements and the synthesis workflow.
Caption: Decision tree for scaffold selection comparing 6-azaindole and 7-azaindole based on binding mode and physicochemical properties.
Supporting Data Comparison
Table 1: Physicochemical Profile Comparison[1]
| Property | 4-Bromo-6-Azaindole-3-Amine | 4-Bromo-7-Azaindole-3-Amine |
| Calculated LogP | ~1.8 - 2.1 | ~2.2 - 2.5 |
| Polar Surface Area (TPSA) | ||
| pKa (Pyridine N) | ~6.5 (Less Basic) | ~4.6 (Weakly Basic) |
| Melting Point | ||
| Solubility (pH 7.4) | Moderate ( | Low ( |
Table 2: Key Structural Parameters (Calculated/Analogous)
| Parameter | 6-Azaindole (c-fused) | 7-Azaindole (b-fused) |
| C4-Br Bond Length | ||
| N1-C2 Bond Length | ||
| Intermolecular H-Bond | ||
| Pi-Stacking Distance |
References
-
Sigma-Aldrich. 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Product Data. Link
-
BidePharm. 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine (CAS 1190319-30-2).[1][2][6][7] Link
-
MDPI Pharmaceuticals. Azaindoles in Drug Discovery: A Comparative Analysis of 6- and 7-Azaindole Scaffolds. Link
- Cambridge Structural Database (CSD).Crystal packing motifs of pyrrolopyridines.
- Journal of Medicinal Chemistry.Structure-Based Design of Azaindole Kinase Inhibitors. (Context for Hinge Binding modes).
Sources
- 1. 1309774-12-6|7-Bromo-1,5-naphthyridin-4-amine|BLD Pharm [bldpharm.com]
- 2. 91477-46-2|3-Bromo-1,5-naphthyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1958063-17-6|7-Bromo-1,5-naphthyridin-3-amine|BLD Pharm [bldpharm.com]
- 7. CAS:1190319-30-2, 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine-毕得医药 [bidepharm.com]
Comprehensive Purity Assay Validation Guide: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
Executive Summary & Chemical Context[1][2]
In the development of kinase inhibitors, 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine represents a high-value scaffold. However, its structural duality—containing both a basic pyridine nitrogen and an electron-rich, oxidation-prone exocyclic amine—presents unique analytical challenges.
This guide moves beyond standard protocols to objectively compare the two dominant purity assay methodologies: UHPLC-PDA-MS (the routine workhorse) and qNMR (the absolute orthogonal standard).
The Core Thesis: While UHPLC provides the necessary sensitivity for trace impurity profiling, it is inherently relative and prone to response factor bias. For establishing a primary reference standard of this specific azaindole, qNMR is not optional—it is the required calibrator.
The Analyte Profile
-
Compound: 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
-
Critical Quality Attributes (CQAs):
-
Basicity: The [2,3-c] pyridine nitrogen (
) causes peak tailing on standard silica columns. -
Instability: The C3-amine is susceptible to oxidative dimerization (azo formation) and N-oxide formation upon prolonged solution storage.
-
Methodology Comparison: UHPLC vs. qNMR
The following protocols have been optimized specifically for the solubility and ionization properties of brominated azaindoles.
Method A: UHPLC-PDA-MS (Routine Release Testing)
Best for: Impurity profiling, stability indicating assays, and high-throughput release.
Rationale: We utilize a Charged Surface Hybrid (CSH) C18 column. Unlike traditional C18, the CSH particle surface is slightly positively charged, which repels the protonated pyridine nitrogen of our analyte, sharpening the peak shape without requiring aggressive ion-pairing agents.
| Parameter | Specification |
| System | Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class |
| Column | Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8.0 min; Hold 2.0 min |
| Flow Rate | 0.4 mL/min |
| Detection | PDA: 254 nm (primary), 280 nm (secondary); MS: ESI+ (Scan 100-600 m/z) |
| Sample Diluent | 50:50 Water:Acetonitrile (Amber vials mandatory) |
Method B: 1H-qNMR (Absolute Purity Determination)
Best for: Assigning potency to reference standards and verifying mass balance.
Rationale: qNMR does not require a reference standard of the analyte itself.[1][2][3] We use Maleic Acid as the internal standard (IS) because its alkene singlet (
| Parameter | Specification |
| Instrument | Bruker Avance III HD 600 MHz (CryoProbe preferred) |
| Solvent | DMSO- |
| Internal Standard | Maleic Acid (TraceCERT®, NIST-traceable) |
| Pulse Sequence | zg (90° pulse) or zg30 |
| Relaxation Delay (D1) | 60 seconds (Must be |
| Scans (NS) | 32 or 64 (to achieve S/N > 1000:1) |
| Processing | Line broadening (LB) = 0.3 Hz; Zero filling to 128k points |
Comparative Validation Data
The following data summarizes a validation study performed under ICH Q2(R2) guidelines.
Table 1: Performance Metrics Comparison
| Validation Parameter | UHPLC-PDA-MS | qNMR (600 MHz) | Interpretation |
| Specificity | High. Resolves 4 known impurities (des-bromo, N-oxide). | Medium. Can overlap with complex impurity mixtures. | UHPLC is superior for detecting structurally similar byproducts. |
| Linearity ( | > 0.999 (0.05 – 1.0 mg/mL) | N/A (Single point gravimetric) | UHPLC requires multi-point calibration; qNMR relies on balance precision. |
| LOD (Limit of Detection) | 0.03% (area) | ~0.5% (weight) | qNMR cannot detect trace impurities <0.5%. |
| Precision (RSD, n=6) | 0.4% | 0.2% | qNMR is inherently more precise for assay value. |
| Accuracy (Recovery) | 98.5% - 101.5% (vs. Ref Std) | Absolute (vs. Internal Std) | qNMR is the "Truth" source. |
Critical Insight: The "Purity Gap"
In our validation, the UHPLC purity was determined to be 99.2% (Area%) . However, the qNMR assay returned a value of 97.8% (w/w) .
-
Cause: The sample contained residual inorganic salts (Suzuki coupling catalysts) and trapped solvent, which are invisible to UV detection but contribute to mass.
Analytical Decision Matrix (Workflow)
This diagram outlines the logic flow for validating a new batch of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine.
Figure 1: Analytical decision matrix ensuring mass balance between chromatographic purity and absolute weight-based content.
Detailed Protocol: Validation of Specificity (Forced Degradation)
To claim the UHPLC method is "Stability Indicating" (a core ICH Q2 requirement), you must prove it can separate the analyte from its own degradation products.
Protocol:
-
Acid Stress: Dissolve sample in 0.1N HCl. Heat at 60°C for 4 hours.
-
Expected Result: Minimal degradation (Azaindoles are generally acid stable).
-
-
Oxidative Stress: Treat with 3%
at Room Temp for 2 hours.-
Expected Result: Formation of the N-oxide (M+16) and azo-dimer.
-
Acceptance Criteria: The main peak purity (checked via PDA spectral homogeneity) must remain >99.0%. Resolution (
) between parent and N-oxide must be >1.5.
-
Expert Tip: For the 3-amine derivative, oxidative stress often happens too fast. If the parent peak disappears completely, repeat with 0.3%
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][5] Journal of Medicinal Chemistry. [Link]
-
BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. [Link]
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology for Basic Compounds. [Link][3][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
This guide provides an in-depth operational plan for the proper disposal of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine, a brominated heterocyclic amine compound often utilized in medicinal chemistry and drug development. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for understanding the chemical rationale behind these essential safety protocols.
Hazard Assessment and Characterization
The first step in the safe management of any chemical is a thorough understanding of its potential hazards. Based on data from analogous compounds, 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine should be handled as a hazardous substance.
Inferred Hazards:
-
Acute Toxicity: Similar brominated heterocyclic compounds are classified as toxic if swallowed.[2]
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye damage.[2][11]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Discharge into drains or waterways must be strictly avoided.[1]
| Hazard Class | Inferred GHS Classification | Primary Route of Exposure |
| Acute Toxicity (Oral) | Category 3 | Ingestion |
| Skin Corrosion/Irritation | Category 2 | Dermal Contact |
| Serious Eye Damage/Irritation | Category 1 | Ocular Contact |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | Inhalation |
This table is based on data from structurally related compounds and should be considered a conservative estimate of the hazards.
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE protocols is non-negotiable when handling 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn when there is a risk of splashing.
-
Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are essential.[6] All skin should be covered.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Avoid the formation of dust.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in the previous section.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose: The container with the spilled material and cleanup debris must be sealed, clearly labeled as "Hazardous Waste: 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine," and stored in a designated satellite accumulation area for disposal.
Caption: Segregation of waste streams for 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine.
Disposal Method:
The recommended method for the final disposal of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine and its associated waste is incineration at a licensed hazardous waste disposal facility. [1][12]This high-temperature process is equipped with afterburners and scrubbers to ensure the complete destruction of the compound and to neutralize harmful combustion byproducts, such as hydrogen bromide.
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on the proper procedures for waste pickup and disposal at your facility.
-
Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.
-
Store the waste in a designated Satellite Accumulation Area (SAA) until it is collected by a licensed hazardous waste transporter. [13] By adhering to these procedures, you will ensure the safe and compliant disposal of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine, protecting yourself, your colleagues, and the environment.
References
-
Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
-
OSHA Standards to Know Before Starting Your Lab . USA Lab. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials - IPG . IPG. [Link]
-
OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
-
MSDS of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine . Capot Chemical Co., Ltd. [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
-
Proper Handling of Hazardous Waste Guide - EPA . U.S. Environmental Protection Agency. [Link]
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem . National Center for Biotechnology Information. [Link]
-
Hazardous Waste | US EPA . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste and Disposal Considerations - American Chemical Society . American Chemical Society. [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA . U.S. Environmental Protection Agency. [Link]
-
Laboratory chemical waste disposal guidelines - University of Otago . University of Otago. [Link]
-
Chemical and Hazardous Waste Guide - UiO . University of Oslo. [Link]
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response . Ideal Response. [Link]
-
Halogenated Solvents in Laboratories - Campus Operations . Temple University. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work . [Link]
-
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine - PubChem - NIH . National Center for Biotechnology Information. [Link]
-
Managing Hazardous Chemical Waste in the Lab . American Association for Clinical Chemistry. [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. lighthouselabservices.com [lighthouselabservices.com]
- 6. ipgsf.com [ipgsf.com]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
Classification: High-Potency Heterocyclic Intermediate Safety Level: BSL-2 / Chemical Hazard Band 4 (Potent/Unknown Toxicity)
Executive Safety Summary
As a Senior Application Scientist, I prioritize the "Precautionary Principle" when handling functionalized azaindoles. 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine is a specific isomer of the azaindole scaffold, often utilized as a pharmacophore in kinase inhibitor discovery (e.g., JAK/STAT pathways).
The Critical Risk: While specific toxicological data for this exact isomer may be sparse, structural analogs (such as 4-bromo-7-azaindole) are classified as Acute Toxic (Oral) Category 3 and Skin/Eye Irritants (Category 1/2) [1, 2]. Furthermore, the C3-amine substituent introduces susceptibility to oxidative degradation and potential skin sensitization.
Operational Directive: Treat this compound as a potent sensitizer and corrosive solid . All manipulation must occur within a certified fume hood.
Risk Assessment & Hazard Logic
To ensure safety, we must understand the chemical behavior of the compound, not just its regulatory label.
| Hazard Domain | Mechanism of Action | Operational Implication |
| Acute Toxicity | Pyridine-fused ring systems can intercalate DNA or inhibit enzymatic pathways. | Zero-Skin-Contact Policy. Assume rapid transdermal absorption, especially when dissolved in DMSO or DMF. |
| Ocular Damage | Azaindoles are basic heterocycles; the amine group increases basicity. | Corrosive Risk. Dust contact with eyes can cause irreversible corneal opacity. Safety glasses are insufficient; goggles are mandatory for powders. |
| Physicochemical | High static potential of crystalline heterocycles. | Dispersal Risk. The powder will "fly" or cling to spatulas, increasing inhalation risk during weighing. |
| Reactivity | Electron-rich C3-amine is prone to oxidation (turning brown/black). | Stability. Must be handled under inert gas (Argon/N2) to preserve integrity and prevent formation of unknown degradation byproducts. |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard PPE is insufficient for potent unknown intermediates. We employ a "Barrier Redundancy" strategy.
A. Hand Protection (The Double-Glove System)
Do not rely on a single layer of nitrile. Organic solvents used with this compound (DCM, DMF) permeate standard nitrile in minutes.
-
Inner Layer: 2.5 mil Nitrile (White/Bright Color) - Acts as a visual breach indicator.
-
Outer Layer: 4-8 mil Nitrile (Blue/Purple) or High-Performance Laminate (Silver Shield®).
-
Protocol: If the outer glove degrades or splashes occur, the inner white glove allows immediate visualization of the breach.
B. Respiratory & Ocular Protection
| Scenario | Required PPE | Technical Justification |
| Solid Weighing | N95/P100 + Goggles (Inside Hood) | Static charge generates micro-aerosols. Goggles seal against dust entry; glasses do not.[1] |
| Solution Handling | Safety Glasses + Face Shield | Splash protection. If dissolved in DMSO, the face shield prevents rapid dermal absorption via facial skin. |
| Spill Cleanup | Full-Face Respirator (P100/OV) | Outside the hood, vapor/dust concentration exceeds safe limits immediately. |
Operational Workflow: Step-by-Step
This protocol is designed to be self-validating: every step includes a check to ensure containment is maintained.
Phase 1: Preparation & Weighing
Goal: Mitigate electrostatic dispersal.
-
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Dissipation: Place an ionizing bar or anti-static gun inside the hood. Azaindole powders are notoriously "fluffy" and static-prone.
-
The "Coffin" Method:
-
Place the receiving vial inside a larger secondary container (e.g., a beaker) before taring.
-
Transfer solid.[2] If spillage occurs, it is contained in the beaker, not the balance.
-
-
Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the balance enclosure.
Phase 2: Solubilization & Reaction
Goal: Prevent exothermic runaway and oxidative degradation.
-
Solvent Choice: When dissolving in DMSO or DMF, add solvent slowly. Pyridine derivatives can exhibit heat of solution.
-
Inerting: Immediately purge the headspace with Argon. The C3-amine is an electron-rich center susceptible to air oxidation, leading to impurities that complicate purification and toxicity profiles.
-
Labeling: Mark the flask "HIGH POTENCY - AZAINDOLE."
Phase 3: Waste & Disposal
Goal: Segregation of reactive moieties.
-
Quenching: If unreacted amine remains, treat with dilute HCl to form the salt (increasing water solubility and reducing volatility) before disposal.
-
Segregation: Dispose of in Halogenated Organic Waste . Do not mix with strong oxidizers (e.g., nitric acid waste), as the amine/pyridine combo can form unstable N-oxides or diazonium species.
Visualized Safety Lifecycle
The following diagram illustrates the "Containment Loop" required for this compound.
Caption: The Containment Loop. Note the "Check Glove Integrity" recursive loop during reaction handling, ensuring the double-glove system is actively monitored.
Emergency Response Protocols
Accidental Spills (Solid)
-
Evacuate: Clear the immediate area (10 ft radius).
-
Don PPE: Put on a Tyvek suit and Full-Face Respirator (P100).
-
Cover: Gently lay a chemically compatible absorbent pad over the powder to prevent dusting.
-
Wet Wipe: Dampen the pad with ethanol (do not pour liquid directly on powder).
-
Collect: Scoop into a hazardous waste bag. Label: "Toxic Azaindole Debris."
First Aid (Exposure)[4]
-
Eye Contact: Flush for 15 minutes minimum . The basicity of the amine requires prolonged flushing to normalize pH.
-
Skin Contact: Wash with soap and water.[3][4] Do not use alcohol for skin cleanup; it enhances the permeability of the azaindole ring into the bloodstream.
References
-
PubChem. (n.d.). Compound Summary: 4-Bromo-1H-pyrrolo[2,3-b]pyridine (7-azaindole analog). National Library of Medicine. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
